molecular formula C13H16BrNO2 B1435289 (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one CAS No. 1159978-69-4

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Cat. No. B1435289
M. Wt: 298.18 g/mol
InChI Key: SAHQZEHXJHKPIS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one” appears to be a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They are known to exhibit various bioactivities such as antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.



Synthesis Analysis

Typically, chalcones are synthesized via Claisen-Schmidt condensation, which involves the reaction of an aldehyde (or ketone) with a ketone in the presence of a base. In this case, the synthesis might involve the reaction of 4-bromo-2-hydroxybenzaldehyde with diethylaminopropenone.



Molecular Structure Analysis

The compound contains a bromine atom, which might make it heavier and more polar than its non-brominated counterparts. It also contains a diethylamino group, which might give it basic properties and the ability to form salts with acids.



Chemical Reactions Analysis

As a chalcone, this compound might undergo various chemical reactions typical of chalcones, such as cyclization to form flavonoids or isomerization to form the corresponding (Z)-isomer under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to its non-brominated counterparts.


Scientific Research Applications

Anticonvulsant and Antinociceptive Properties

Research has identified certain enaminone compounds, including analogs of "(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one", exhibiting significant anticonvulsant and antinociceptive activities. These compounds have been studied for their potential in treating neurological disorders and pain management. For example, methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139) showed anticonvulsant properties and antinociceptive activity in models of neurogenic and inflammatory pain, suggesting a mechanism involving GABA receptors (Edafiogho, Denny, Schwalbe, & Lowe, 2003); (Masocha, Kombian, & Edafiogho, 2016).

Optical and Electronic Properties

Studies on chalcone derivatives related to "(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one" have revealed their potential in semiconductor devices due to their notable optical and electronic properties. These compounds demonstrate significant nonlinear optical (NLO) activities, making them suitable for use in optoelectronic applications. For instance, a study on various chalcone derivatives highlighted their linear optical, second and third-order NLO properties, suggesting their applicability in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Synthesis and Structural Analysis

The synthesis and crystallographic analysis of compounds structurally related to "(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one" have been conducted to understand their molecular conformations and potential pharmaceutical applications. X-ray crystallography and theoretical studies provide insights into their molecular geometry and energetically preferred conformations, which are crucial for designing new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. However, as a general rule, compounds containing bromine atoms should be handled with care as they can be hazardous.


Future Directions

Future research on this compound might focus on exploring its potential biological activities and optimizing its structure to improve its potency and selectivity.


Please note that this is a general analysis based on the structure of the compound and might not be entirely accurate. For a comprehensive analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHQZEHXJHKPIS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Reactant of Route 5
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.